N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide
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Overview
Description
“N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide” is a complex organic compound. It contains a formamide group, which is a functional group derived from formic acid, attached to a phenylcyclopentyl group and a 3,4-dimethoxyphenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be of interest include its molecular weight, solubility, melting point, and boiling point .Scientific Research Applications
Synthesis Applications
- N-Formylenamides of isoquinoline were synthesized from derivatives of N-(2-(3,4-dimethoxyphenyl)ethyl)formamides through cyclization, demonstrating its use in complex organic synthesis processes (Ivanov et al., 2006).
Pharmaceutical Applications
- Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, structurally related to N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide, have shown significant antiulcer activity, indicating potential pharmaceutical applications (Hosokami et al., 1992).
Chemical Reactivity and Formation
- The molecule has been involved in the synthesis of α-aminophosphonic acids, showcasing its reactivity in producing biologically significant compounds (Schöllkopf et al., 1985).
Chemical Characterization
- Studies on radical scavenging activities of various derivatives indicate the potential of this compound in creating compounds with antioxidant properties (Xifeng et al., 2006).
Synthesis of Related Compounds
- It has been used in the design and synthesis of novel formamide derivatives with potential herbicidal activities, though initial studies showed no significant effects (Yuan-xiang, 2011).
Diverse Chemical Syntheses
- The molecule is a key intermediate in various syntheses, including the preparation of isocyanides from N-substituted formamides (Kobayashi et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-19-11-10-17(16-20(19)26-2)12-15-23-21(24)22(13-6-7-14-22)18-8-4-3-5-9-18/h3-5,8-11,16H,6-7,12-15H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZPDDBKHLGPBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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